

# 2-(2-Isopropyl-5-methylphenoxy)acetic acid structural information and identifiers

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## Compound of Interest

Compound Name: 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Cat. No.: B182958

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## An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

This technical guide provides a comprehensive overview of the structural information, chemical identifiers, and physicochemical properties of **2-(2-Isopropyl-5-methylphenoxy)acetic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document includes detailed experimental protocols for its synthesis and analysis, along with predicted spectral data based on analogous compounds.

## Chemical Structure and Identifiers

**2-(2-Isopropyl-5-methylphenoxy)acetic acid**, also known as Thymoxyacetic Acid, is an aromatic ether and a carboxylic acid. Its structure consists of a thymol moiety linked to an acetic acid group via an ether bond.

## Structural Diagram

Caption: Chemical structure of **2-(2-Isopropyl-5-methylphenoxy)acetic acid**.

## Chemical Identifiers

The following table summarizes the key chemical identifiers for **2-(2-Isopropyl-5-methylphenoxy)acetic acid**.<sup>[1][2][3]</sup>

Identifier Type	Value
IUPAC Name	2-(2-isopropyl-5-methylphenoxy)acetic acid
CAS Number	5333-40-4
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>
Molecular Weight	208.26 g/mol
InChI	InChI=1S/C <sub>12</sub> H <sub>16</sub> O <sub>3</sub> /c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
InChIKey	MURZAHIIYMVFXCF-UHFFFAOYSA-N
SMILES	<chem>CC1=CC(=C(C=C1)C(C)C)OCC(=O)O</chem>
Synonyms	Thymoxyacetic acid, (2-Isopropyl-5-methylphenoxy)essigsäure

## Physicochemical Properties

This section details the known and predicted physicochemical properties of the compound.

Property	Value
Appearance	White to off-white crystalline powder
pKa (Predicted)	3.23 ± 0.10
Boiling Point (Predicted)	211 °C
Density (Predicted)	1.090 ± 0.06 g/cm <sup>3</sup>
Solubility	Soluble in methanol
Storage	Store at room temperature in a dry, sealed container. <a href="#">[4]</a>

## Experimental Protocols

## Synthesis via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of **2-(2-Isopropyl-5-methylphenoxy)acetic acid** from 2-isopropyl-5-methylphenol (thymol) and chloroacetic acid.

Materials:

- 2-isopropyl-5-methylphenol (thymol)
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- 3 M Hydrochloric acid (HCl)
- Ethanol
- Water
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

- In a round-bottom flask, dissolve 2-isopropyl-5-methylphenol (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
- In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water and neutralize with a solution of sodium hydroxide.
- Add the sodium chloroacetate solution to the flask containing the sodium thymoxide.
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
- After cooling to room temperature, acidify the mixture with 3 M HCl to a pH of approximately 2. This will precipitate the crude product.

- Filter the precipitate and wash with cold water.
- For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
- Dry the purified crystals under vacuum to yield **2-(2-Isopropyl-5-methylphenoxy)acetic acid**.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of **2-(2-Isopropyl-5-methylphenoxy)acetic acid** using reversed-phase HPLC.

### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

### Procedure:

- Prepare a stock solution of the compound in methanol or acetonitrile.
- Prepare a series of calibration standards by diluting the stock solution.
- Filter all solutions through a 0.45 µm syringe filter before injection.

- Inject the standards and the sample solution into the HPLC system.
- Quantify the amount of **2-(2-Isopropyl-5-methylphenoxy)acetic acid** in the sample by comparing its peak area to the calibration curve.

## Spectral Data (Predicted)

As experimental spectra for **2-(2-Isopropyl-5-methylphenoxy)acetic acid** are not readily available in the public domain, the following tables provide predicted spectral data based on the analysis of structurally similar compounds.

### <sup>1</sup>H NMR Spectroscopy

Solvent: CDCl<sub>3</sub>

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.25	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
2.30	s	3H	Ar-CH <sub>3</sub>
3.20	sept	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
4.65	s	2H	-O-CH <sub>2</sub> -COOH
6.70	d	1H	Aromatic H
6.80	s	1H	Aromatic H
7.05	d	1H	Aromatic H
10.5 (broad)	s	1H	-COOH

### <sup>13</sup>C NMR Spectroscopy

Solvent: CDCl<sub>3</sub>

Chemical Shift (ppm)	Assignment
21.0	Ar-CH <sub>3</sub>
24.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
27.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
67.0	-O-CH <sub>2</sub> -COOH
112.0	Aromatic C-H
122.0	Aromatic C-H
126.0	Aromatic C-H
131.0	Aromatic C (quaternary)
137.0	Aromatic C (quaternary)
154.0	Aromatic C-O (quaternary)
175.0	-COOH

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2960-2850	Medium	C-H stretch (aliphatic)
1710	Strong	C=O stretch (carboxylic acid)
1600, 1500	Medium	C=C stretch (aromatic)
1240	Strong	C-O stretch (aryl ether)
1100	Medium	C-O stretch (carboxylic acid)

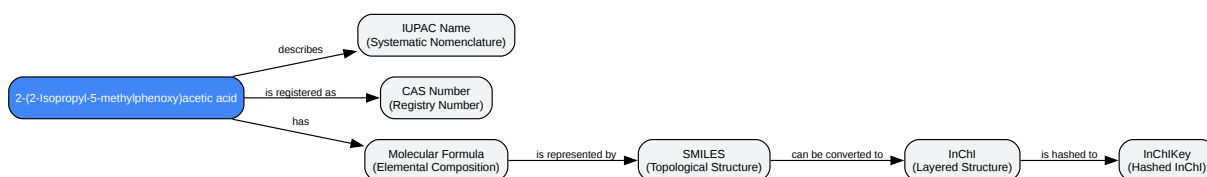
## Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment Ion
208	40	[M] <sup>+</sup>
193	30	[M - CH <sub>3</sub> ] <sup>+</sup>
165	20	[M - COOH] <sup>+</sup>
150	100	[M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
135	80	[C <sub>9</sub> H <sub>11</sub> O] <sup>+</sup>
107	60	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	50	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Logical Relationships of Identifiers

The various chemical identifiers for **2-(2-Isopropyl-5-methylphenoxy)acetic acid** are interconnected and provide different ways to describe the same molecule. The following diagram illustrates these relationships.



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Caption: Relationship between different chemical identifiers.

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